molecular formula C6H10F2N2O B2399449 2-(3,3-Difluoropyrrolidin-1-yl)acetamide CAS No. 1187325-58-1

2-(3,3-Difluoropyrrolidin-1-yl)acetamide

Cat. No. B2399449
CAS RN: 1187325-58-1
M. Wt: 164.156
InChI Key: QVIFNKLHVIPVAI-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)acetamide is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle . This saturated scaffold is of great interest in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Antidotal Effects in Poisoning

One notable application of a derivative of 2-(3,3-Difluoropyrrolidin-1-yl)acetamide is its use as an antidote in cases of diisopropylphosphorofluoridate (DFP) poisoning. Research demonstrated that bis-pyridinium derivatives of 2-(hydroxyimino)-N-(pyridine-3-yl)acetamide, including HNK series of oximes, significantly increased survival rates and reactivated acetylcholinesterase activity in DFP-intoxicated mice. These findings indicate the potential of these compounds as antidotes against organophosphorus poisoning, offering a promising avenue for therapeutic intervention (Kumar et al., 2014).

Anticonvulsant and Antidepressant Properties

Compounds structurally related to this compound have demonstrated significant anticonvulsant and antidepressant activities. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and found to exhibit potent anticonvulsant activity in animal models of epilepsy. These findings highlight the potential of these compounds in the treatment of convulsive disorders (Kamiński et al., 2015).

Memory Enhancement Properties

Derivatives of this compound have also been associated with the enhancement of memory abilities. Studies involving compounds like 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy]acetamide have shown promising results in improving memory capabilities in mice, suggesting their potential application in treating cognitive disorders (Li Ming-zhu, 2008).

Metabolic and Pharmacokinetic Studies

In-depth metabolic and pharmacokinetic studies of related compounds have been conducted to understand their behavior in biological systems. For instance, the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor containing the 3,3-difluoropyrrolidin-1-yl moiety were thoroughly investigated in rats, dogs, and humans. These studies are crucial for developing new therapeutic agents and understanding their safety and efficacy profiles (Sharma et al., 2012).

Tumor Hypoxia Detection

Compounds with structural similarities have been used as markers for tumor hypoxia, aiding in the detection and treatment of cancer. The synthesis and validation of 2-(2-nitroimidazol-1-yl)-N-(3,3,3-[18F]trifluoropropyl)acetamide, [18F]EF3, demonstrate the potential of these compounds in cancer diagnostics and therapy (Mahy et al., 2004).

Future Directions

Given the interest in pyrrolidine derivatives in medicinal chemistry , future research could focus on the synthesis, characterization, and biological evaluation of 2-(3,3-Difluoropyrrolidin-1-yl)acetamide and its derivatives. This could potentially lead to the discovery of new biologically active compounds.

properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O/c7-6(8)1-2-10(4-6)3-5(9)11/h1-4H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIFNKLHVIPVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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